molecular formula C40H46N4O8 B076429 Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 13306-30-4

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate

Cat. No. B076429
CAS RN: 13306-30-4
M. Wt: 710.8 g/mol
InChI Key: IOZUPVSROPSBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate, also known as Methyl Tripyrrole, is a synthetic porphyrin derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that enables it to interact with biological systems in various ways, making it a promising tool for the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole is based on its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to be highly effective in generating ROS, making it a potent photosensitizer.

Biochemical And Physiological Effects

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to have a range of biochemical and physiological effects. In addition to its use as a photosensitizer in PDT, it has also been studied for its potential as an antimicrobial agent, an antioxidant, and a diagnostic tool for detecting cancer cells. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has several advantages as a tool for scientific research. Its unique molecular structure allows it to interact with biological systems in various ways, making it a versatile tool for studying biochemical and physiological processes. Additionally, its high photodynamic activity makes it a promising candidate for use in PDT. However, Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has some limitations for lab experiments, including its complex synthesis process and the need for specialized equipment for its use as a photosensitizer.

Future Directions

There are several future directions for the study of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole and its potential applications in various fields, including cancer treatment, antimicrobial therapy, and diagnostics. Finally, the development of new derivatives of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole with enhanced properties could lead to the development of even more effective tools for scientific research.

Synthesis Methods

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole can be synthesized through a multi-step process that involves the condensation of pyrrole and aldehyde derivatives. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Scientific Research Applications

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been extensively studied for its potential applications in scientific research. One of its most promising uses is as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to have high photodynamic activity, making it a promising candidate for use in PDT.

properties

CAS RN

13306-30-4

Product Name

Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate

Molecular Formula

C40H46N4O8

Molecular Weight

710.8 g/mol

IUPAC Name

methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)27(11-15-39(47)51-7)35(43-31)20-36-28(12-16-40(48)52-8)24(4)32(44-36)19-34-26(10-14-38(46)50-6)22(2)30(42-34)17-29(21)41-33/h17-20,43-44H,9-16H2,1-8H3

InChI Key

IOZUPVSROPSBJM-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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